Isoniazid calcium pyruvate

Description

Contextualization of Anti-Tubercular Agent Development Beyond First-Line Therapies

The primary treatment for drug-susceptible TB involves a multi-drug regimen including isoniazid (B1672263), rifampicin (B610482), pyrazinamide (B1679903), and ethambutol. frontiersin.org However, the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has severely compromised the effectiveness of these standard therapies. frontiersin.org This has propelled research into second-line drugs and novel chemical entities. The development of new anti-TB agents often focuses on overcoming resistance mechanisms, improving pharmacokinetic profiles, and reducing treatment duration and associated toxicities. mdpi.comnih.gov

Rationale for Conjugate and Prodrug Strategies in Mycobacterial Chemotherapy

Prodrug and conjugate strategies are prominent in modern drug design to enhance the therapeutic properties of active pharmaceutical ingredients. nih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. wikipedia.orgekb.eg This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov In the context of TB, prodrugs can be designed for selective activation within Mycobacterium tuberculosis or the specific microenvironments it inhabits, such as the hypoxic cores of granulomas. nih.gov

Conjugation, the linking of two or more molecules, can be used to target drugs to specific cells or tissues, enhance solubility, and improve stability. nih.gov For instance, conjugating a drug to a molecule that is readily taken up by mycobacteria can increase its intracellular concentration. mdpi.com These strategies are being explored to create more effective and less toxic anti-tubercular agents.

Historical and Current Academic Perspectives on Pyruvate-Isoniazid Adducts

Isoniazid (INH), a cornerstone of TB therapy, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. wikipedia.orgekb.egnih.gov The activated form inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. wikipedia.orgdrugbank.com The concept of forming adducts or conjugates with isoniazid is not new. Early studies investigated the metabolic fate of isoniazid and the formation of hydrazones with endogenous molecules like pyruvate (B1213749). inchem.org

More recent research has focused on synthesizing and characterizing pyruvate-isoniazid analogs and their metal complexes as potential inhibitors of key mycobacterial enzymes. nih.govresearchgate.net One such target is isocitrate lyase (ICL), an enzyme crucial for the glyoxylate (B1226380) shunt pathway, which allows M. tuberculosis to survive on fatty acids as a carbon source, particularly during persistent infection. nih.gov The rationale is that a hybrid molecule incorporating both an isoniazid moiety and a pyruvate-like structure could exhibit dual or enhanced mechanisms of action.

Significance of Isoniazid Calcium Pyruvate within Host-Pathogen Metabolic Intersections

The interaction between Mycobacterium tuberculosis and its human host is a complex metabolic interplay. The bacterium adapts its metabolism to survive within the nutrient-limited and stressful environment of the host phagosome. nih.govresearchgate.net Pyruvate is a central metabolite for both the host and the pathogen. mdpi.comwiley.com M. tuberculosis can utilize various host-derived carbon sources, including those that feed into central carbon metabolism at the level of pyruvate. wiley.com

This compound is significant because it represents a molecule that can potentially influence these metabolic intersections. The pyruvate moiety could facilitate uptake or interaction with mycobacterial metabolic pathways that are active during infection. wiley.com Furthermore, the compound's properties may differ from isoniazid alone. For example, studies have compared the metabolism of isoniazid and isoniazone calcium pyruvate, noting differences in absorption and excretion patterns. capes.gov.br While one study suggested that isoniazone calcium pyruvate might cause less pyridoxine (B80251) excretion than isoniazid, another investigation did not find clear evidence to support this. capes.gov.brncats.io

The potential for host-directed activity is also an area of interest. For instance, inhibiting host lactate (B86563) dehydrogenase A (LDHA), which interconverts pyruvate and lactate, has been shown to limit M. tuberculosis growth and potentiate the bactericidal activity of isoniazid in certain experimental models. nih.gov This highlights the intricate connections between host and pathogen metabolism and the potential for compounds like this compound to modulate these interactions.

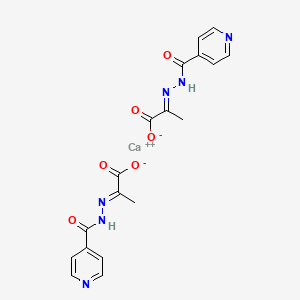

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16CaN6O6 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

calcium;(2E)-2-(pyridine-4-carbonylhydrazinylidene)propanoate |

InChI |

InChI=1S/2C9H9N3O3.Ca/c2*1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7;/h2*2-5H,1H3,(H,12,13)(H,14,15);/q;;+2/p-2/b2*11-6+; |

InChI Key |

MNXSNBWJLVPGGM-HHWAHKQESA-L |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=NC=C1)/C(=O)[O-].C/C(=N\NC(=O)C1=CC=NC=C1)/C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].CC(=NNC(=O)C1=CC=NC=C1)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Chemical Characterization

Elucidation of Novel Synthetic Pathways for Isoniazid (B1672263) Calcium Pyruvate (B1213749) and Analogues.nih.govhrkpharmaceutical.com

The synthesis of Isoniazid Calcium Pyruvate and its related compounds is an area of active research, driven by the need for efficient and specific production methods. nih.gov

The primary synthesis of the isoniazid-pyruvate conjugate involves the reaction of isoniazid with pyruvic acid. nih.gov A common laboratory method includes dissolving isoniazid in hot methanol, followed by the dropwise addition of pyruvic acid. The mixture is then refluxed for a period, typically around two hours, to yield the product, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid. nih.gov The subsequent formation of the calcium salt can be achieved by reacting this acid with a suitable calcium base.

Research into analogous compounds and hybrids has revealed methods for optimizing such reactions. For instance, the synthesis of a hybrid molecule involving isoniazid and pyrazinamide (B1679903) was significantly improved using ultrasound-assisted synthesis. scielo.org.co This technique reduced the reaction time from 7 hours to just 1 hour and increased the yield of the recrystallized product by 30%. scielo.org.co Such methodologies could potentially be applied to the synthesis of this compound to enhance efficiency and output. Furthermore, enzymatic synthesis represents a novel and green alternative to traditional chemical methods. researchgate.net Biocatalytic routes, which often occur in aqueous systems under mild conditions, could offer an efficient pathway for producing isoniazid derivatives, potentially avoiding hazardous reagents and organic solvents. researchgate.net

Table 1: Comparison of Synthetic Methods for Isoniazid Derivatives

| Method | Reactants | Conditions | Advantages | Reference |

| Conventional Reflux | Isoniazid, Pyruvic Acid | Hot Methanol, 2h Reflux | Straightforward, established | nih.gov |

| Ultrasound-Assisted | Isoniazid, Pyrazinamide derivative | Acetonitrile, 60°C, 1h Sonication | Reduced reaction time, increased yield | scielo.org.co |

| Enzymatic Synthesis | Isonicotinamide, Hydrazine (B178648) | Aqueous buffer, 30°C, whole cell biocatalyst | Greener method, mild conditions | researchgate.net |

Stereoselective Synthesis Approaches

The issue of stereoisomerism is significant in the synthesis of this compound. Pyruvic acid is a chiral molecule, and its chemical synthesis often results in a racemic mixture, containing both left- and right-handed enantiomers. hrkpharmaceutical.com It has been noted that biological systems may selectively absorb or interact with only one specific stereoisomer. hrkpharmaceutical.com

Consequently, the reaction of isoniazid with racemic pyruvic acid would be expected to produce a mixture of stereoisomers of this compound. The development of stereoselective synthesis methods is therefore crucial to produce a single, desired isomer, which may have different properties compared to the racemic mixture. While specific stereoselective methods for this compound are not extensively documented in the reviewed literature, enzymatic synthesis is a well-established strategy for achieving high stereoselectivity in chemical reactions. uantwerpen.be This approach could provide a pathway to producing enantiomerically pure this compound.

Advanced Spectroscopic and Chromatographic Structural Elucidation

The definitive confirmation of the structure of this compound relies on a suite of advanced analytical techniques that probe its molecular formula, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of newly synthesized compounds. mdpi.com Its high mass accuracy allows for the unambiguous determination of a molecule's chemical formula from its exact mass. mdpi.comresearchgate.net For this compound, the compound is registered in chemical databases with the molecular formula C₁₈H₁₆CaN₆O₆, which corresponds to a complex of one calcium ion with two molecules of the isoniazid-pyruvate conjugate. ebi.ac.uk HRMS analysis provides the definitive evidence to confirm this composition. Techniques such as LC-HRMS/MS can be further employed for targeted ion fragmentation to gain additional structural insights. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₁₆CaN₆O₆ | ebi.ac.uk |

| Molecular Weight | 452.44 | ebi.ac.uk |

| Monoisotopic Mass (single conjugate) | 207.0644 Da | ebi.ac.uk |

| Technique | High-Resolution Mass Spectrometry (HRMS) | frontiersin.orgmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysisfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for the detailed structural elucidation of molecules in solution. nih.gov It provides precise information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the analysis of conformational and tautomeric equilibria. nih.gov

For the parent acid of the conjugate, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, ¹H NMR spectra show characteristic signals for the pyridine (B92270) ring protons (δ 8.80–8.74 and 7.81–7.76 ppm), the amide proton (CONHN, δ 11.42 ppm), and the methyl protons (CH₃, δ 2.27 ppm). nih.gov The ¹³C NMR spectrum shows signals for the carbonyl carbons (δ 163.26, 161.90 ppm) and the pyridine ring carbons, among others. nih.gov Upon formation of the calcium salt, shifts in the signals adjacent to the carboxylate and hydrazone moieties are expected, indicating the coordination sites of the calcium ion. scielo.br

Table 3: Key NMR Data for (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid (Parent Acid)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | 11.42 | CONHN | nih.gov |

| ¹H | 8.80–8.74 | Pyridine H2, H6 | nih.gov |

| ¹H | 7.81–7.76 | Pyridine H3, H5 | nih.gov |

| ¹H | 2.27 | CH ₃ | nih.gov |

| ¹³C | 163.26, 161.90 | C =O (Amide, Carboxyl) | nih.gov |

| ¹³C | 150.18 | Pyridine C2, C6 | nih.gov |

| ¹³C | 13.66 | C H₃ | nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysisfrontiersin.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. core.ac.uk The IR spectrum of the parent acid, (E)-2-(2-isonicotinoylhydrazineylidene)propanoic acid, displays characteristic absorption bands. nih.gov These include a strong band for the amide C=O stretch (CONH) around 1691 cm⁻¹, an N-H stretching vibration at 3101 cm⁻¹, and bands for the methyl group (CH₃) at 1374 cm⁻¹. nih.gov

The formation of the calcium salt from the carboxylic acid precursor induces significant and predictable changes in the IR spectrum. The sharp C=O stretching band of the carboxylic acid group disappears and is replaced by two new bands: a strong, broad asymmetric stretching band (COO⁻) and a weaker, symmetric stretching band (COO⁻) at lower wavenumbers. Furthermore, studies on metal complexes of isoniazid have shown that coordination with a metal ion can cause shifts in the vibrational frequencies of the amide C=O and the NH₂ groups, suggesting these are likely points of interaction with the calcium ion. scielo.br

Table 4: Key Infrared (IR) Absorption Bands for Isoniazid-Pyruvate Conjugate

| Wavenumber (cm⁻¹) | Functional Group Assignment | Form | Reference |

| 3101 | N-H stretch | Acid | nih.gov |

| 1691 | C=O stretch (Amide) | Acid | nih.gov |

| 1660 | C=O stretch (Amide) | Isoniazid | scielo.br |

| 1673 | C=O stretch (Amide, shifted) | Ag-Isoniazid Complex | scielo.br |

| 1630 | NH₂ wagging | Isoniazid | scielo.br |

| 1615 | NH₂ wagging (shifted) | Ag-Isoniazid Complex | scielo.br |

| 1374 | CH₃ bend | Acid | nih.gov |

Solid-State Chemistry and Polymorphism Studies

The solid-state properties of a pharmaceutical compound are critical as they influence stability, solubility, and bioavailability. This section details the crystallographic nature and polymorphic behavior of this compound, focusing on its constituent parts due to the limited direct studies on the complex itself.

Crystallographic Analysis of this compound

Specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly available literature. However, the crystallographic properties of the parent molecule, isoniazid (INH), have been thoroughly investigated, providing foundational knowledge. Isoniazid is known to form various crystalline structures, including polymorphs and cocrystals.

For instance, a cocrystal of isoniazid with 4-hydroxy-3,5-dinitrobenzaldehyde (B1596389) was found to crystallize in the monoclinic space group P21/c. researchgate.net The study of isoniazid polymorphs has identified at least three distinct forms. rsc.org Form I is the commercially available and most stable polymorph. rsc.org A second polymorph, Form II, was identified and its structure solved in the orthorhombic space group Pca21, with unit cell parameters a = 34.428(5) Å, b = 3.8120(6) Å, and c = 19.787(3) Å. rsc.org The existence of these different crystalline arrangements underscores the ability of the isoniazid molecule to adopt various packing motifs and hydrogen-bonding networks, a property that would be central to its interaction with calcium pyruvate. researchgate.netrsc.org

Crystallographic Data for Isoniazid (INH) Polymorph II

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 34.428(5) |

| b (Å) | 3.8120(6) |

| c (Å) | 19.787(3) |

| Volume (ų) | 2596.8(7) |

| Z | 16 |

This data pertains to a known polymorph of the parent compound, Isoniazid. rsc.org

Investigation of Amorphous and Crystalline Forms

The physical state of a pharmaceutical solid, whether amorphous or crystalline, dictates its thermodynamic and kinetic properties. Crystalline forms possess long-range molecular order, resulting in lower energy and greater stability, whereas amorphous forms are disordered, higher-energy states. nih.gov This higher energy often translates to a transient increase in aqueous solubility, which can be advantageous for drug delivery. nih.gov

While specific studies differentiating the amorphous and crystalline states of this compound are not prominent, the characteristics of its components are known. Isoniazid itself has been the subject of extensive polymorphism studies, confirming its existence in multiple, distinct crystalline forms. rsc.org The ability to form different polymorphs is a critical consideration in pharmaceutical development. rsc.org

Amorphous solids can be produced, sometimes unintentionally, during manufacturing processes. nih.gov They are physically unstable and can recrystallize over time. nih.gov The presence of calcium pyruvate, a salt formed from a weak organic acid, could influence the solid-state form of the final compound, potentially favoring either a stable crystalline lattice or a more soluble amorphous state. chemicalbook.com Some related compounds have proven difficult to crystallize, suggesting a tendency to remain in an amorphous form. dss.go.th The characterization of this compound would involve techniques like X-ray Powder Diffraction (XRPD) to distinguish between the sharp peaks of a crystalline solid and the broad halo of an amorphous one. google.com

Chemical Stability and Degradation Kinetics in Controlled Environments

Understanding the stability of this compound is essential for predicting its shelf-life and behavior. Degradation can occur through several pathways, including hydrolysis, photolysis, and oxidation.

Hydrolytic Stability under Varying pH Conditions

Studies on analogous isoniazid prodrugs demonstrate a clear pH-dependent release mechanism. For one such prodrug, hydrolysis was markedly faster at an acidic pH of 5, which mimics the environment within a lysosome, compared to a neutral pH of 7. nih.gov At pH 5, approximately 50% of the drug was released in under 12 hours, with nearly complete release by 72 hours. nih.gov In contrast, at pH 7, less than 30% of the drug was released even after 72 hours. nih.gov This suggests that the hydrazone bond in compounds like this compound is more labile in acidic media, leading to faster degradation and release of the parent isoniazid molecule.

pH-Dependent Hydrolysis of an Isoniazid Prodrug

| pH Condition | Time Point | Percentage of Drug Released |

|---|---|---|

| pH 5 | < 12 hours | ~50% |

| 72 hours | ~100% | |

| pH 7 | 72 hours | < 30% |

Data is illustrative, based on a comparable Isoniazid prodrug to demonstrate pH sensitivity. nih.gov

Photolytic and Oxidative Degradation Pathways

This compound's stability is also affected by light and oxidative conditions. The parent isoniazid molecule is described as a crystalline powder that is slowly affected by exposure to air and light, indicating sensitivity to both photolytic and oxidative degradation. inchem.org

The oxidative degradation of isoniazid is a complex process. A primary pathway involves its oxidation by the catalase-peroxidase enzyme, which is notably present in Mycobacterium tuberculosis, generating radical intermediates that are key to its mechanism of action. ethz.ch In humans, isoniazid and its metabolites, particularly hydrazine, can induce oxidative stress and disrupt the cellular redox balance. nih.gov The metabolism of isoniazid can proceed through various routes. While acetylation is a major pathway, it can also be hydrolyzed to isonicotinic acid and hydrazine. inchem.org This hydrazine metabolite can be further processed by cytochrome P450 enzymes to form reactive intermediates responsible for cellular damage. inchem.org The peroxidase-catalyzed oxidation of isoniazid can be significantly accelerated in the presence of other efficient peroxidase substrates. acs.org

Summary of Isoniazid Degradation Pathways

| Degradation Type | Pathway/Mediator | Key Outcome |

|---|---|---|

| Hydrolytic | Acidic pH | Cleavage of hydrazone bond, release of Isoniazid. nih.gov |

| Photolytic | Exposure to Light | Slow degradation of the compound. inchem.org |

| Oxidative | Air/Oxygen | Slow degradation of the compound. inchem.org |

| Catalase-Peroxidase | Generation of radical intermediates. ethz.ch |

Molecular and Cellular Pharmacodynamics in Pre Clinical Models

Mechanism of Action at the Mycobacterial Molecular Level

The antimycobacterial activity of isoniazid (B1672263) is not inherent but requires a series of activation steps within the bacterium, leading to the formation of a potent inhibitor of cell wall synthesis.

Isoniazid (INH) is a prodrug, meaning it is inactive until it is chemically altered within the target organism. wikipedia.orgnih.gov In Mycobacterium tuberculosis, this activation is primarily carried out by the multifunctional catalase-peroxidase enzyme, KatG. wikipedia.orgnih.govtandfonline.comasm.org INH enters the mycobacterial cell through passive diffusion. wiley.comnih.govmicrobiologyresearch.org Once inside, the peroxidase activity of KatG oxidizes INH, converting it into a variety of reactive species, including the isonicotinic acyl radical. wikipedia.orgtandfonline.comfrontiersin.org This activation step is crucial for the drug's efficacy, and mutations in the katG gene are a common cause of isoniazid resistance. wiley.commicrobenotes.com

The KatG enzyme's ability to activate isoniazid is not only central to its therapeutic effect but also a key factor in the susceptibility of different mycobacterial species. For instance, the KatG proteins of M. marinum and M. avium subsp. paratuberculosis are significantly less effective at activating INH compared to the KatG of M. tuberculosis, which explains their natural resistance to the drug. asm.org

| Enzyme | Function | Significance |

|---|---|---|

| KatG (Catalase-Peroxidase) | Activates the prodrug isoniazid to its reactive form. wikipedia.orgnih.govtandfonline.comasm.org | Essential for the drug's antimycobacterial activity. tandfonline.com Mutations can lead to resistance. wiley.commicrobenotes.com |

The primary molecular target of activated isoniazid is the enoyl-acyl carrier protein reductase, known as InhA. wikipedia.orgnih.govpatsnap.com InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. nih.govasm.org Mycolic acids are unique, long-chain fatty acids that are major and essential components of the mycobacterial cell wall, providing a crucial protective barrier. nih.govpatsnap.com

The activated form of isoniazid, specifically the INH-NAD adduct, binds tightly to InhA, blocking its active site. wikipedia.orgnih.gov This inhibition prevents the natural substrate from binding, thereby halting the synthesis of mycolic acids. wikipedia.orgnih.gov The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, ultimately leading to cell death. asm.org

| Target Enzyme | Pathway | Effect of Inhibition |

|---|---|---|

| InhA (Enoyl-Acyl Carrier Protein Reductase) | Mycolic Acid Biosynthesis (FAS-II system) nih.govasm.org | Inhibition of mycolic acid synthesis, leading to compromised cell wall integrity and bacterial death. asm.org |

The activation of isoniazid by KatG generates several reactive intermediates. wiley.comfrontiersin.org The most critical of these is the isonicotinic acyl radical. wikipedia.orgfrontiersin.org This radical spontaneously reacts with the ubiquitous coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a covalent INH-NAD adduct. wikipedia.orgwiley.comfrontiersin.org It is this INH-NAD adduct, not isoniazid itself, that is the potent inhibitor of InhA. asm.orgnih.gov

The pyruvate (B1213749) moiety of isoniazid calcium pyruvate can potentially influence mycobacterial metabolism. Pyruvate is a central metabolite that sits (B43327) at the junction of several key metabolic pathways, including glycolysis, gluconeogenesis, and the citric acid cycle. nih.govmdpi.com Some members of the Mycobacterium tuberculosis complex have a requirement for pyruvate due to an inactive pyruvate kinase, an enzyme essential for glycolysis. researchgate.net

In Mycobacterium, pyruvate carboxylase, which converts pyruvate to oxaloacetate, plays a role in regulating biotin (B1667282) biosynthesis and is involved in various metabolic processes like anaplerosis and the synthesis of fatty acids and amino acids. nih.gov The degradation of host-derived cholesterol by M. tuberculosis also produces pyruvate, which can fuel central metabolic pathways. mdpi.com Furthermore, lactate (B86563), which is directly linked to pyruvate, has been identified as a potential carbon source for M. tuberculosis during infection. mdpi.com The introduction of a pyruvate moiety could therefore impact these metabolic fluxes, although the precise effects of the pyruvate from this compound on these pathways require further specific investigation.

Intracellular Pharmacokinetics and Accumulation in Mycobacterial Cell Models

The effectiveness of an antimicrobial agent is dependent not only on its mechanism of action but also on its ability to reach its target within the bacterial cell.

Isoniazid enters the mycobacterial cell primarily through passive diffusion. wiley.comnih.govmicrobiologyresearch.org This means that its transport across the cell envelope does not require energy and is not mediated by a specific transporter protein. nih.govmicrobiologyresearch.org The rate of uptake increases linearly with the concentration of the drug. nih.govmicrobiologyresearch.org While the initial uptake is independent of KatG activity, the intracellular accumulation of isoniazid derivatives is dependent on this enzyme. nih.govmicrobiologyresearch.org KatG oxidizes the diffused isoniazid, leading to the formation of derivatives like isonicotinic acid, which become trapped inside the cell in their ionized form, thereby increasing the intracellular concentration of the drug's active components. nih.govmicrobiologyresearch.org

Intrabacterial Biotransformation Pathways

The intrabacterial biotransformation of this compound is predicated on the metabolic fate of its core active component, isoniazid (INH). INH is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effect. wikipedia.orgfrontiersin.org The primary activation pathway is mediated by the bacterial catalase-peroxidase enzyme, KatG. wikipedia.orgekb.eg Upon entry into Mycobacterium tuberculosis, INH is oxidized by KatG, generating a spectrum of reactive species, most notably the isonicotinoyl radical. wikipedia.orgnih.gov

This isonicotinoyl radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming a nicotinoyl-NAD adduct. wikipedia.orgfrontiersin.org This adduct serves as a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA, which is a critical enzyme in the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids. ekb.egnih.gov Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall. Inhibition of their synthesis compromises the cell wall's integrity, leading to bacterial cell death. wikipedia.orgnih.gov

In the context of this compound, it is hypothesized to function as a pro-prodrug. Once inside the bacterium, it likely dissociates, releasing isoniazid to be activated by the KatG-InhA pathway. However, an alternative or additional biotransformation pathway has been proposed based on research into pyruvate-isoniazid conjugates. nih.gov Isoniazid is known to react non-enzymatically with endogenous keto acids, such as pyruvate, to form corresponding hydrazones. frontiersin.org These conjugates may have their own distinct biological activity. Research into pyruvate-isoniazid analogs suggests they were designed to inhibit isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt. nih.govncats.io This pathway is crucial for mycobacterial persistence, particularly during the nutrient-limited conditions found within host macrophages. nih.govmdpi.com Therefore, the biotransformation of this compound could potentially follow a dual path: release of INH for action against replicating bacteria and direct activity of the pyruvate conjugate against persistent forms.

Antimycobacterial Efficacy Studies in In Vitro and Cell-Based Models

Minimum Inhibitory Concentration (MIC) Determinations Against Diverse Mycobacterium tuberculosis Strains

The antimycobacterial efficacy of a compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. nih.gov For isoniazid, MIC values are typically very low against susceptible strains of M. tuberculosis, often in the range of 0.02 to 0.06 mg/L. scielo.org.mx However, resistance mechanisms, such as mutations in the katG gene or the promoter region of the inhA gene, can lead to significantly higher MIC values. nih.gov Strains with inhA promoter mutations often exhibit low-level resistance (MICs from 0.25 to 2 µg/ml), while many katG mutations are associated with moderate to high-level resistance (MICs from 2 to >4 µg/ml). nih.govplos.org

Specific MIC data for this compound is not extensively detailed in recent literature. However, studies on related pyruvate-isoniazid conjugates have demonstrated potent antitubercular activity. Research focused on designing these analogs as inhibitors of isocitrate lyase (ICL) reported significant efficacy against the reference strain M. tuberculosis H37Rv. nih.gov This suggests that modifying isoniazid with a pyruvate moiety maintains or potentially enhances its antimycobacterial properties.

Table 1: In Vitro Activity of Isoniazid and Related Compounds Against M. tuberculosis

| Compound | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoniazid | M. tuberculosis H37Rv | ~0.06 | scielo.org.mx |

| Isoniazid | INH-Resistant (inhA promoter mutation) | 0.25 - 2.0 | nih.gov |

| Isoniazid | INH-Resistant (katG mutation) | 2.0 - >8.0 | nih.govplos.org |

| Pyruvate-Isoniazid Conjugates | M. tuberculosis H37Rv | Potent Activity Reported* | nih.gov |

Specific MIC values for these conjugates are not detailed in the available abstract but are described as potent.

Activity Against Persister and Biofilm-Associated Mycobacteria

A major challenge in tuberculosis therapy is the presence of persister cells, a subpopulation of dormant or slowly metabolizing bacteria that exhibit high tolerance to standard antibiotics like isoniazid. nih.govnih.gov This phenotypic tolerance, distinct from genetic resistance, is a primary reason for the lengthy duration of TB treatment. nih.gov Isoniazid's bactericidal action is most effective against rapidly dividing mycobacteria, making it less potent against non-replicating persisters. wikipedia.org Biofilm formation is another strategy used by mycobacteria to enhance antibiotic tolerance, providing a protective environment for the bacterial community. nih.gov

The development of this compound and related conjugates is a strategic approach to target these persistent bacterial forms. The rationale lies in targeting alternative metabolic pathways that are active during dormancy. Specifically, pyruvate-isoniazid analogs have been synthesized to inhibit isocitrate lyase (ICL). nih.govncats.io ICL is an essential enzyme of the glyoxylate shunt, a metabolic pathway that is absent in humans but is critical for M. tuberculosis to sustain a persistent, intracellular infection by utilizing fatty acids as a carbon source. nih.govmdpi.com By inhibiting ICL, these compounds aim to disrupt the metabolic adaptations that allow mycobacteria to survive under the stressful, nutrient-poor conditions found within the host, thereby showing activity against persister cells. nih.gov

Intracellular Activity in Macrophage Infection Models (Non-human)

Mycobacterium tuberculosis is a facultative intracellular pathogen that primarily resides and replicates within host macrophages. nih.gov Therefore, evaluating a drug's efficacy within this intracellular environment is crucial for preclinical assessment. Standard in vitro models utilize macrophage cell lines, such as the murine J774A.1 or human-derived THP-1 cells, or primary bone marrow-derived macrophages from mice. plos.orgmdpi.combiorxiv.org

Isoniazid itself can be less effective against intracellular bacteria compared to its activity in axenic culture, a phenomenon attributed to the reduced replication rate of bacteria within the phagosome and the challenge of drug penetration. nih.govnih.gov Strategies to enhance intracellular efficacy often involve creating drug conjugates or new formulations. nih.gov

While specific studies detailing the intracellular activity of this compound in non-human macrophage models are limited in available literature, the development of pyruvate-isoniazid conjugates is directly relevant to this context. These compounds were specifically designed to target ICL, an enzyme crucial for mycobacterial survival within inflammatory macrophages. nih.gov The inhibition of lactate dehydrogenase A (LDHA) by the inhibitor FX11 has been shown to limit M. tuberculosis replication in a mouse model and potentiate the bactericidal activity of isoniazid, highlighting the importance of targeting metabolic pathways active during intracellular infection. This provides a strong rationale that a compound like this compound, by potentially targeting the glyoxylate shunt, would be effective against M. tuberculosis residing within macrophages. nih.gov

Pre Clinical Pharmacokinetics and Biotransformation Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models

Isoniazid (B1672263) calcium pyruvate (B1213749), a derivative of the primary antitubercular drug isoniazid (INH), has been the subject of pre-clinical studies to characterize its pharmacokinetic profile. These investigations in in vitro and animal models have focused on its absorption, distribution, metabolism, and excretion (ADME) to understand its disposition in the body.

Comparative Oral Absorption Profiles

Studies comparing the oral absorption of isoniazid calcium pyruvate to its parent compound, isoniazid, have revealed distinct profiles.

Slower, More Prolonged Absorption: Research in human subjects has shown that the oral ingestion of isoniazone calcium pyruvate results in slower, yet more prolonged, absorption compared to isoniazid. capes.gov.br This leads to lower peak serum concentrations initially, but these levels tend to be higher in the period following the peak. capes.gov.br

Influence of Acetylator Status: The difference in absorption profile is influenced by the individual's acetylator status, a genetic trait affecting how quickly isoniazid is metabolized. The tendency for higher serum concentrations after the peak period with the pyruvate derivative occurs sooner in rapid inactivators than in slow inactivators. capes.gov.br

Ex Vivo and Animal Model Insights: In ex vivo studies using Franz-type diffusion chambers, the transbuccal delivery of isoniazid has been investigated as an alternative to oral administration to bypass potential drug-related hepatotoxicity. nih.gov Animal studies in rats have indicated that certain sugar-isoniazid-hydrazones, including sodium-pyruvate isonicotinoylhydrazone, are slowly and poorly absorbed from the intestine. fip.org

Table 1: Comparative Oral Absorption Characteristics

| Compound | Absorption Rate | Peak Concentration | Duration of Absorption | Influencing Factors |

|---|---|---|---|---|

| This compound | Slower | Lower initial peak | More prolonged | Acetylator status |

| Isoniazid | Faster | Higher initial peak | Less prolonged | Acetylator status |

Tissue Distribution in Animal Models

Pre-clinical studies in animal models have provided insights into how isoniazid and its derivatives are distributed throughout the body's tissues.

Wide Distribution: Isoniazid is known to distribute rapidly into all body tissues and fluids, including the cerebrospinal fluid. nih.gov

Organ Accumulation: In a mouse model, following treatment with isoniazid, the compound and its metabolites have been detected in the liver. nih.gov Specifically, an overdose of isoniazid led to the accumulation of various substances in the liver. nih.gov

Brain and Spleen: Studies with isoniazid-solid lipid nanoparticles in rats showed significant bioavailability in the brain. nih.gov In mice infected with Mycobacterium tuberculosis, the effects of treatment were monitored by enumerating colony-forming units (CFU) from excised lungs and spleens. nih.gov

Metabolic Fate and Metabolite Identification in Pre-clinical Systems

The metabolism of this compound is complex, involving both host enzymes and non-enzymatic reactions.

The primary metabolic pathways for isoniazid include acetylation and hydrolysis. nih.govresearchgate.net Acetylation to acetylisoniazid (B140540) is carried out by the N-acetyltransferase 2 (NAT2) enzyme. nih.govresearchgate.net This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. inchem.orgfrontiersin.org

Isoniazid is a prodrug, meaning it requires activation to exert its therapeutic effect. nih.govfrontiersin.orgselleckchem.com

Activation by KatG: The mycobacterial catalase-peroxidase enzyme, KatG, is responsible for activating isoniazid within the Mycobacterium. nih.govfrontiersin.orgselleckchem.com

Host Enzyme Involvement: In the host, enzymes such as cytochrome P450 2E1 (CYP2E1) are involved in the metabolism of isoniazid intermediates. atsjournals.org Specifically, CYP2E1 oxidizes acetylhydrazine into reactive metabolites. nih.gov Studies in rats have shown that CYP2E1 is highly correlated with isoniazid-induced hepatotoxicity. researchgate.net

Isoniazid and its metabolites can form various conjugates and hydrazones in the body.

Hydrazone Formation: Isoniazid can react non-enzymatically with endogenous carbonyl compounds like pyruvic acid and α-ketoglutaric acid to form hydrazones. frontiersin.org The formation of INH-Pyruvic acid hydrazone is considered more prominent. frontiersin.org These acid-labile hydrazones are thought to be produced in the bladder. inchem.org

Conjugation with Vitamin B6: Isoniazid can form a stable hydrazone adduct with pyridoxine (B80251) (vitamin B6), which is then excreted in the urine. frontiersin.org This interaction can lead to a deficiency of vitamin B6. frontiersin.org The isoniazid-vitamin B6 conjugate is known as pyridoxal (B1214274) isonicotinoyl hydrazone (PIH). nih.gov

Other Conjugates: In mouse liver, overdose of isoniazid has been shown to lead to the formation of INH-fatty acid amides and an INH-NAD adduct. nih.gov

Table 2: Key Metabolites of Isoniazid

| Metabolite | Formation Pathway | Enzyme(s) Involved |

|---|---|---|

| Acetylisoniazid | Acetylation | N-acetyltransferase 2 (NAT2) |

| Isonicotinic acid | Hydrolysis | Amidases |

| Acetylhydrazine | Hydrolysis of Acetylisoniazid | Amidases |

| Isoniazid-Pyruvic acid hydrazone | Non-enzymatic reaction | N/A |

| Pyridoxal isonicotinoyl hydrazone (PIH) | Conjugation with Pyridoxine | Non-enzymatic reaction |

Excretion Pathways in Animal Models

The primary route of excretion for isoniazid and its metabolites is through the urine.

Urinary Excretion: In humans, 50% to 70% of a dose of isoniazid is excreted in the urine within 24 hours. drugbank.com Studies have shown that the excretion of free isoniazid and its hydrazone and acetyl derivatives was lower after the administration of the pyruvate form compared to isoniazid, though the relative proportions remained similar. capes.gov.br

Renal Clearance: In rats, approximately 90% of the absorbed drug is eliminated via the renal route within the first 24 hours. fda.gov The elimination half-life of isoniazid in Wistar rats was observed to be around 1.34 hours. scielo.br

In Vitro Drug-Drug Interactions at a Molecular/Enzymatic Level

The potential for a drug to alter the metabolism of other concurrently administered therapeutic agents is a critical aspect of preclinical evaluation. For Isoniazid (INH), in vitro studies using human liver microsomes (HLMs) and recombinant enzymes have been instrumental in characterizing its interaction profile at a molecular level, specifically concerning metabolic enzymes and transporter proteins. nih.govnih.govnih.gov

Isoniazid is a well-documented inhibitor of several key cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govatsjournals.org Its inhibitory effects are complex, involving both direct (reversible) inhibition and mechanism-based inactivation, where the drug is converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. nih.gov

Research using human liver microsomes has shown that INH is a potent inhibitor of CYP2C19 and CYP3A4 in a concentration-dependent manner. nih.govnih.gov At a concentration of 50 µM, INH decreased the activity of these two isoforms by approximately 40%. nih.gov Further studies have elucidated that INH also acts as a mechanism-based inhibitor of CYP1A2, CYP2A6, CYP2C19, and CYP3A4, an effect that is dependent on time, concentration, and the presence of NADPH. nih.gov The inhibition of CYP2C19 and CYP3A isoforms is considered the likely mechanism by which INH slows the elimination of co-administered drugs. nih.gov In contrast, INH demonstrates only weak inhibition of CYP2E1 and CYP2D6, and its inhibitory effects on CYP2C9 and CYP1A2 (in reversible inhibition assays) were minimal, with Ki values exceeding 500 µM. nih.gov

The table below summarizes the in vitro inhibitory profile of Isoniazid against major human CYP450 isoforms based on published research findings.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Isoniazid

| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) / Inactivation Parameters | Reference(s) |

|---|---|---|---|

| CYP1A2 | Mechanism-based Inactivation | KI = 285 µM, kinact = 0.11 min-1 | nih.gov |

| Weak Reversible Inhibition | Ki > 500 µM | nih.gov | |

| CYP2A6 | Mechanism-based Inactivation | KI = 173 µM, kinact = 0.13 min-1 | nih.govnih.gov |

| CYP2C9 | Weak Reversible Inhibition | Ki > 500 µM | nih.gov |

| CYP2C19 | Potent Reversible Inhibition | Ki = 25.4 µM (HLMs), 13 µM (recombinant) | nih.gov |

| Mechanism-based Inactivation | Ki = 10 µM (after NADPH pre-incubation) | nih.gov | |

| CYP2D6 | Competitive Inhibition | Ki = 126 µM | nih.gov |

| CYP2E1 | Noncompetitive Inhibition | Ki = 110 µM | nih.gov |

| CYP3A4 | Potent Noncompetitive Inhibition | Ki = 51.8 - 75.9 µM (substrate-dependent) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Studies have been conducted to determine if Isoniazid is a substrate for P-gp. In one in vitro study using a P-gp overexpressing T-lymphoblastoid cell line (CEMVBL100) and its parental cell line (CEM), no significant difference in cytotoxicity was observed for isoniazid between the two cell lines. pa2online.org Furthermore, there was no significant difference in the cellular accumulation of radiolabeled isoniazid. pa2online.org These findings suggest that isoniazid is not a significant substrate for the P-glycoprotein efflux pump. pa2online.org

However, Isoniazid has been shown to interact with other transporter families. An in vitro assessment identified Isoniazid as a moderate inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3 (Organic Anion Transporter Proteins). cloudfront.net Additionally, research on the cellular effects of INH in HepG2 cells noted an increased protein abundance of several mitochondrial solute carriers, including aspartate-glutamate carriers (SLC25A12, SLC25A13) and dicarboxylate carriers (SLC25A4, SLC25A5), following exposure to the drug. biorxiv.org The transport of pyruvate itself into the mitochondria is facilitated by the mitochondrial pyruvate carrier (MPC) complex, composed of MPC1 and MPC2 proteins. nih.gov

The table below outlines the known interactions of Isoniazid with various transporter proteins from in vitro studies.

| SLC25A Family | Mitochondrial Solute Carrier | Expression Modulation | Increased protein abundance of specific carriers (e.g., SLC25A12, SLC25A13) post-exposure. | biorxiv.org |

This table is interactive. Click on the headers to sort the data.

Molecular Mechanisms of Mycobacterial Resistance

Genetic Basis of Resistance Development in In Vitro Models

The development of resistance to isoniazid (B1672263) in Mycobacterium tuberculosis is primarily attributed to spontaneous mutations in specific genes. In vitro models have been instrumental in identifying these genetic determinants, which largely involve the genes responsible for the activation of the prodrug isoniazid and its primary target.

Mutational Analysis of katG, inhA, and Other Resistance-Associated Genes

The cornerstone of isoniazid resistance lies in mutations within the katG and inhA genes. mdpi.comnih.gov Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, encoded by the katG gene. nih.govekb.eg Mutations in katG can lead to a loss of this enzymatic activity, preventing the conversion of isoniazid into its active form. nih.govresearchgate.net The most frequently observed mutation is at codon 315, particularly a Ser315Thr substitution, which is associated with high-level isoniazid resistance while often retaining sufficient catalase-peroxidase function for bacterial viability. mdpi.comnih.gov

The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, InhA, which is a key enzyme in the mycolic acid biosynthesis pathway. mdpi.comekb.eg Mutations in the promoter region of the inhA gene, most commonly at position -15, can lead to the overexpression of InhA. mdpi.comfrontiersin.org This overproduction of the target enzyme means that the standard concentrations of activated isoniazid are insufficient to inhibit mycolic acid synthesis, resulting in low-level resistance. frontiersin.org Mutations within the inhA coding region are less common but can also confer resistance by altering the drug's binding affinity to the enzyme. mdpi.com

Other genes have also been implicated in isoniazid resistance, although less frequently. Mutations in the intergenic region of oxyR-ahpC can lead to the overexpression of the alkyl hydroperoxidase reductase C (ahpC) gene. frontiersin.orgd-nb.info This is often considered a compensatory mechanism, as it may help the bacterium cope with the oxidative stress that results from the loss of KatG function. frontiersin.orgd-nb.info Mutations in genes such as kasA and ndh have also been reported in isoniazid-resistant isolates, but their precise role in conferring resistance is not as well-established. mdpi.comasm.org

Table 1: Key Genes and Mutations Associated with Isoniazid Resistance in M. tuberculosis

| Gene | Function | Common Mutations | Consequence | Level of Resistance |

|---|---|---|---|---|

| katG | Catalase-peroxidase (activates isoniazid) | S315T, S315N | Impaired or lost activation of isoniazid | High |

| inhA (promoter) | Enoyl-acyl carrier protein reductase (target of activated isoniazid) | -15C>T | Overexpression of InhA | Low |

| inhA (coding) | Enoyl-acyl carrier protein reductase (target of activated isoniazid) | Various | Altered binding affinity for activated isoniazid | Low to Moderate |

| ahpC (promoter) | Alkyl hydroperoxidase reductase | Various | Overexpression of AhpC (compensatory) | Contributes to fitness of resistant strains |

Transcriptomic and Proteomic Responses to Isoniazid Calcium Pyruvate (B1213749) Exposure

Specific transcriptomic and proteomic studies on M. tuberculosis exposure to isoniazid calcium pyruvate are not available. However, studies on isoniazid provide a framework for the expected cellular responses. Upon exposure to isoniazid, global gene expression analyses have shown significant changes in the transcriptome and proteome of M. tuberculosis. nih.govd-nb.info

Transcriptomic studies reveal that isoniazid treatment induces a complex stress response. This includes the upregulation of genes involved in DNA repair, oxidative stress response, and cell wall remodeling. The DosR regulon, which is associated with the dormancy response to hypoxia and nitric oxide, has also been shown to be affected. nih.govmdpi.com

Proteomic analyses have complemented these findings by identifying changes in protein expression levels. nih.gov For instance, in response to isoniazid, there is an observed upregulation of stress proteins and enzymes involved in alternative metabolic pathways. frontiersin.org In strains with katG mutations, a corresponding decrease in the abundance of the KatG protein is often observed. Conversely, in strains with inhA promoter mutations, an increased level of the InhA protein is a hallmark of the resistance mechanism. frontiersin.org These proteomic shifts reflect the bacterium's attempt to counteract the drug's effects and survive in its presence.

Biochemical Mechanisms of Resistance to this compound

The biochemical mechanisms of resistance to isoniazid are a direct consequence of the genetic mutations described above. These mechanisms primarily involve either preventing the drug's activation or overcoming the inhibition of its target.

Enzymatic Bypass Mechanisms

A novel mechanism of isoniazid resistance that does not rely on target modification or impaired drug activation is the enzymatic modification of the drug itself. Recent studies have identified a putative acetyltransferase in M. tuberculosis, encoded by the gene Rv2170, which is capable of acetylating isoniazid. asm.orgnih.gov This acetylation effectively inactivates the drug, preventing it from being recognized and activated by KatG. asm.orgnih.gov Overexpression of this acetyltransferase can lead to isoniazid resistance, representing a distinct enzymatic bypass mechanism. asm.org While this has been demonstrated for isoniazid, its relevance to this compound resistance would need to be specifically investigated.

Efflux Pump Overexpression and Regulation in Resistance

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell. The overexpression of these pumps can reduce the intracellular concentration of a drug, thereby contributing to resistance. nih.govwiley.com In M. tuberculosis, several efflux pumps have been implicated in resistance to isoniazid. nih.govplos.org Studies have shown that exposure to isoniazid can induce the overexpression of genes encoding for various efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families. plos.orgfrontiersin.org For example, the overexpression of genes like efpA, mmpL7, and mmr has been correlated with increased resistance to isoniazid. nih.govfrontiersin.org The regulation of these efflux pumps is complex and can be triggered by the stress induced by the antibiotic. Inhibition of these pumps has been shown in vitro to restore susceptibility to isoniazid in some resistant strains, highlighting their role in resistance. nih.gov

Cross-Resistance Profiles with Existing Anti-Tubercular Agents in In Vitro Studies

Cross-resistance, where resistance to one drug confers resistance to another, is a significant challenge in tuberculosis treatment. The genetic basis of isoniazid resistance often predicts its cross-resistance profile.

Mutations in the inhA gene or its promoter are a major cause of cross-resistance between isoniazid and ethionamide. maplespub.com Ethionamide is also a prodrug that, once activated, targets InhA. Therefore, mutations that lead to InhA overexpression or alter its structure can confer resistance to both drugs. mdpi.com

Conversely, resistance mediated by katG mutations is typically specific to isoniazid and does not result in cross-resistance with other anti-tubercular drugs, as KatG is solely responsible for isoniazid activation. frontiersin.org

There is generally no cross-resistance between isoniazid and other first-line drugs like rifampicin (B610482), pyrazinamide (B1679903), and ethambutol, as their mechanisms of action and resistance are distinct. wiley.comnih.gov For instance, rifampicin resistance is primarily due to mutations in the rpoB gene, while pyrazinamide resistance is linked to mutations in pncA. mdpi.comd-nb.info However, multidrug-resistant tuberculosis (MDR-TB) is defined by resistance to at least both isoniazid and rifampicin, which arises from the accumulation of independent mutations in katG or inhA and rpoB, respectively. wiley.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoniazid |

| Pyruvate |

| Ethionamide |

| Rifampicin |

| Pyrazinamide |

There is a lack of specific data in the scientific literature detailing the molecular mechanisms of mycobacterial resistance to this compound. Research has extensively focused on the parent compound, isoniazid, identifying key genetic mutations that confer resistance. These mutations primarily affect the activation of the prodrug and its target enzyme.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. ncats.ioresearchgate.netebi.ac.ukwikipedia.org Once activated, it forms a complex with NAD+ that inhibits the enoyl-acyl carrier protein reductase, InhA, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. ebi.ac.ukwikipedia.orgnih.gov

Resistance to isoniazid predominantly arises from mutations in the katG gene, which prevent the activation of the prodrug. ncats.ionih.govnih.gov The most common mutation is the S315T substitution in KatG. wikipedia.org Mutations in the promoter region of the inhA gene can also lead to resistance by causing overexpression of the InhA enzyme, thereby titrating the activated drug. nih.govnih.govipl.pt Other genes that have been associated with isoniazid resistance, though less frequently, include ahpC, kasA, and ndh. nih.govresearchgate.net

While derivatives of isoniazid, such as various hydrazones, have been synthesized and tested against isoniazid-resistant strains (often those with katG or inhA mutations), these studies focus on overcoming existing resistance mechanisms rather than detailing new ones specific to the derivatives. nih.govipl.ptmdpi.comwu.ac.th

Table 1: Genes and Mutations Associated with Isoniazid Resistance

| Gene | Function | Common Mutations | Consequence of Mutation |

| katG | Encodes catalase-peroxidase; activates isoniazid. ncats.iowikipedia.orgnih.gov | S315T substitution; gene deletions. wikipedia.orgwu.ac.th | Failure to activate the isoniazid prodrug, leading to high-level resistance. ncats.ionih.gov |

| inhA | Encodes enoyl-acyl carrier protein reductase; the primary target of activated isoniazid. nih.govipl.ptCurrent time information in Bangalore, IN. | Mutations in the promoter region (e.g., at position -15). nih.govipl.pt | Overexpression of the InhA target, leading to low-level resistance. wikipedia.org |

| ahpC | Encodes alkyl hydroperoxidase reductase; involved in oxidative stress response. nih.gov | Mutations in the intergenic region with oxyR. wu.ac.th | May compensate for the loss of KatG activity; role in resistance is often secondary. researcher.life |

This table is based on research pertaining to isoniazid, as specific data for this compound is not available.

Adaptive Resistance and Persister Formation Mechanisms in Mycobacterial Populationsresearchgate.net

Specific research detailing the mechanisms of adaptive resistance and the formation of persister cells in mycobacterial populations upon exposure to this compound is not available in the current body of scientific literature. The existing knowledge in this area is based on studies conducted with the parent compound, isoniazid.

Adaptive resistance in Mycobacterium tuberculosis involves temporary changes in gene expression that allow the bacteria to survive in the presence of an antibiotic. drugbank.com This can include the upregulation of efflux pumps, which actively transport the drug out of the cell, and alterations in the cell wall to reduce drug permeability. nih.gov For instance, exposure to isoniazid has been shown to induce the expression of several efflux pump genes in M. tuberculosis. nih.gov

Persister cells are a subpopulation of dormant or slow-growing bacteria that exhibit transient tolerance to high doses of antibiotics without having genetic resistance mutations. researchgate.net This non-replicating state protects them from the bactericidal effects of drugs like isoniazid, which primarily target actively dividing cells. wikipedia.org The formation of these persister cells is considered a major obstacle in tuberculosis treatment, contributing to the long duration of therapy. Mechanisms implicated in persister formation include stringent response pathways, toxin-antitoxin systems, and metabolic downregulation. Studies have shown that a significant portion of a mycobacterial population can enter a persister state when treated with isoniazid.

Table 2: Factors Involved in Adaptive Resistance and Persister Formation in Response to Isoniazid

| Mechanism | Description | Role in Tolerance |

| Adaptive Resistance | ||

| Efflux Pumps | Membrane proteins that expel antibiotics from the cell. nih.gov | Upregulation reduces the intracellular concentration of the drug. nih.gov |

| Cell Wall Remodeling | Alterations in the composition and structure of the mycobacterial cell envelope. drugbank.com | Can decrease drug permeability and increase tolerance to cell wall-targeting agents. drugbank.com |

| Persister Formation | ||

| Metabolic Dormancy | Transition into a slow-replicating or non-replicating state. researchgate.net | Reduces the efficacy of antibiotics that target active cellular processes. wikipedia.org |

| Toxin-Antitoxin (TA) Systems | Genetic modules that can induce a state of dormancy. | Activation of toxins can lead to the shutdown of essential cellular functions, promoting survival during stress. |

| Stringent Response | A global regulatory network activated by nutritional stress. | Can trigger a shift into a persistent, non-growing state. |

This table is based on research pertaining to isoniazid, as specific data for this compound is not available.

Advanced Formulation and Drug Delivery System Research Pre Clinical/theoretical

Design and Characterization of Nanoparticle-Based Delivery Systems

No published studies were found describing the design or characterization of nanoparticle-based delivery systems specifically for isoniazid (B1672263) calcium pyruvate (B1213749).

Encapsulation Efficiency and Release Kinetics in Controlled Environments

There is no available data on the encapsulation efficiency or release kinetics of isoniazid calcium pyruvate in any nanoparticle system.

Particle Size and Surface Modification for Macrophage Targeting (in vitro)

Research on particle size optimization and surface modification of nanoparticles for macrophage targeting using this compound has not been published.

Liposomal and Polymeric Formulations for Enhanced Stability and Bioavailability (in vitro)

There are no in vitro studies available on liposomal or polymeric formulations of this compound to enhance its stability or bioavailability.

Strategies for Targeted Delivery to Mycobacterial Infection Sites (Pre-clinical Modeling)

Preclinical modeling or theoretical studies on targeted delivery strategies for this compound to mycobacterial infection sites are absent from the scientific literature.

Ligand-Mediated Targeting Approaches (Theoretical/In Vitro Proof-of-Concept)

No theoretical or in vitro proof-of-concept studies for ligand-mediated targeting of this compound have been identified.

Stability and Performance of Advanced Formulations in Simulated Biological Fluids

Data on the stability and performance of any advanced formulation of this compound in simulated biological fluids is not available.

Structure Activity Relationship Sar and Medicinal Chemistry of Isoniazid Calcium Pyruvate Derivatives

Systematic Chemical Modifications of the Pyruvate (B1213749) Moiety and Their Impact on Antimycobacterial Activity

The condensation of isoniazid (B1672263) with α-keto acids, such as pyruvic acid, creates isonicotinoylhydrazones. The resulting 2-(2-isonicotinoylhydrazineylidene)propanoic acid scaffold serves as a platform for further chemical exploration. nih.govresearchgate.net Modifications of the carboxylic acid group of the pyruvate moiety, for instance, through esterification or amidation, significantly influence the antimycobacterial activity.

Research has shown that converting the free carboxyl group of the isoniazid-pyruvic acid conjugate into various esters can modulate the compound's lipophilicity and, consequently, its ability to penetrate the mycobacterial cell wall. nih.gov A recent study investigated a series of "mutual" bioactive amides by linking the pyruvic acid part of the isoniazid conjugate with other antimicrobial agents like sulfonamides and 4-aminosalicylic acid. researchgate.net This approach aims to create hybrid molecules with the potential for dual-action mechanisms to combat drug resistance.

Initial assessments of the antimycobacterial activity of the parent isoniazid-pyruvic acid conjugate (2a) and an analogous glyoxylic acid derivative (2b) revealed that the pyruvic acid derivative maintained significant activity against Mycobacterium tuberculosis H37Rv. researchgate.net The conversion of the carboxylic acid of the pyruvic acid moiety into amides has also been explored. For example, a series of N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides were synthesized and evaluated. These derivatives exhibited potent antimycobacterial activity, with the most active compounds featuring longer n-alkyl chains (C8 to C14) attached to the amide nitrogen. researchgate.net This suggests that increasing the lipophilicity at this position is favorable for activity.

A selection of these derivatives demonstrated minimum inhibitory concentrations (MICs) that were comparable or even superior to the parent drug, isoniazid. researchgate.net The table below summarizes the in vitro antimycobacterial activity of selected isoniazid-pyruvic acid derivatives.

| Compound | Modification on Pyruvate Moiety | M. tuberculosis H37Rv MIC (μM) | Reference |

| Isoniazid-pyruvic acid (2a) | Free carboxylic acid | 0.5 | researchgate.net |

| Isoniazid-glyoxylic acid (2b) | Free carboxylic acid (shorter chain) | >125 | researchgate.net |

| N-octylpropanamide derivative | Octyl amide | ≤0.125 | researchgate.net |

| N-decylpropanamide derivative | Decyl amide | ≤0.125 | researchgate.net |

| N-dodecylpropanamide derivative | Dodecyl amide | ≤0.125 | researchgate.net |

| N-tetradecylpropanamide derivative | Tetradecyl amide | ≤0.125 | researchgate.net |

These findings underscore the critical role of the pyruvate moiety as a linker and a site for chemical modification to fine-tune the biological activity of isoniazid derivatives. The data indicates that while the core hydrazone structure formed with pyruvic acid is essential, further derivatization of the carboxyl group can lead to compounds with significantly enhanced potency.

Derivatization of the Isoniazid Core and SAR Analysis

The isoniazid core, characterized by its pyridine (B92270) ring and hydrazide functional group, is paramount for its antimycobacterial action. nih.govmdpi.com Numerous studies have explored the structure-activity relationships by modifying this core. The pyridine nitrogen and the hydrazide moiety are generally considered essential for activity. mdpi.com

Key SAR findings for the isoniazid core include:

The Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial. Isomerization to other positions or its replacement with isosteric heterocycles often leads to a loss of antitubercular activity. mdpi.com However, some substitutions on the pyridine ring are tolerated. For instance, a methyl group at the 2-position can result in a compound with activity comparable to isoniazid itself. mdpi.com

The Hydrazide Moiety: The -CONHNH2 group is a critical pharmacophore. Modification of this group, such as N-acetylation, is a known inactivation pathway in both humans and mycobacteria. nih.gov Therefore, creating derivatives that block this site, like the formation of hydrazones with pyruvate, can be a strategy to prevent metabolic deactivation. nih.gov Increasing the lipophilicity by adding fatty acid chains to the hydrazide has also been shown to enhance antimycobacterial potency, likely by improving cell wall penetration. medcraveonline.com

The formation of hydrazones by reacting isoniazid with various aldehydes and ketones is a common derivatization strategy. rasayanjournal.co.inmdpi.com These modifications can lead to compounds with increased stability and potent antimycobacterial activity. rasayanjournal.co.in For example, isonicotinoylhydrazones synthesized from various substituted benzaldehydes have shown promising activity. mdpi.com The nature and position of the substituents on the aromatic ring of the aldehyde play a significant role in determining the level of activity. mdpi.com

Computational Chemistry and Molecular Modeling for Rational Design

Computational tools are invaluable in the rational design of new isoniazid derivatives, providing insights into their potential interactions with biological targets and helping to predict their activity.

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking studies are frequently used to predict the binding modes of isoniazid derivatives within the active site of their primary target, the enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.netorientjchem.org InhA is a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis. nih.gov Isoniazid itself is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), forms a covalent adduct with NAD+ which then inhibits InhA. nih.gov

Docking simulations of isoniazid-hydrazone derivatives have shown that they can fit into the substrate-binding pocket of InhA. rasayanjournal.co.inwu.ac.th These studies often reveal key interactions, such as hydrogen bonding with residues like Ser94 and pi-pi stacking with aromatic residues like Phe41 or Phe97, which are crucial for binding and inhibition. wu.ac.th For instance, docking studies on a series of thiadiazole derivatives of isoniazid suggested that they bind to the substrate-binding site of InhA, with scoring functions similar to or higher than standard inhibitors. orientjchem.org

Molecular dynamics (MD) simulations further refine the understanding of the stability of the ligand-protein complex and the dynamics of the interactions over time. nih.govnih.gov MD simulations can help to analyze the conformational changes in the InhA protein upon binding of a derivative and can provide a more accurate estimation of binding free energies. nih.gov These computational approaches are instrumental in optimizing the structure of new derivatives to enhance their binding affinity for InhA and, consequently, their antimycobacterial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. ipl.ptacs.orgnih.gov For isoniazid derivatives, QSAR models have been developed to predict their antimycobacterial activity and to guide the design of new, more potent analogues. mdpi.comipl.pt

These models often use a variety of molecular descriptors, including electronic, steric, and physicochemical properties, to build a predictive equation. acs.orgnih.gov An interesting finding from some QSAR studies on isoniazid derivatives is that lipophilicity, as measured by logP, does not always show a direct correlation with activity across diverse sets of hydrazides. acs.orgnih.gov Instead, descriptors related to the electronic properties and the stability of radical intermediates formed during the activation of isoniazid seem to be more critical. acs.org

However, for specific series of derivatives, lipophilicity can be a key factor. researchgate.net QSAR models have successfully guided the design of isonicotinoyl hydrazones and isonicotinoyl hydrazides with activities against both sensitive and resistant strains of M. tuberculosis that are superior to isoniazid. ipl.pt These studies have highlighted that factors such as the distance between nitrogen atoms and the length of substituents can be crucial for activity. ipl.pt

Prodrug Design Principles Applied to Isoniazid Calcium Pyruvate

Isoniazid is a classic example of a prodrug; it is inactive in its administered form and requires metabolic activation within the mycobacterium to exert its therapeutic effect. nih.govfrontiersin.org The activation is carried out by the bacterial enzyme KatG, which transforms isoniazid into reactive species, primarily an isonicotinoyl radical. nih.govfrontiersin.org This radical then reacts with NAD+ to form the INH-NAD adduct, which is the actual inhibitor of the InhA enzyme. frontiersin.org

The design of derivatives such as this compound is rooted in prodrug principles. By modifying the parent isoniazid molecule, several objectives can be achieved:

Improved Physicochemical Properties: Conjugation with pyruvate can alter properties like solubility and stability.

Masking the Reactive Hydrazide Group: The formation of a hydrazone with pyruvic acid temporarily blocks the terminal -NH2 group of the hydrazide. nih.gov This can protect the drug from premature metabolism and inactivation in the host, for example, by N-acetylation. nih.gov

Enhanced Permeability: Increasing the lipophilicity of isoniazid derivatives can facilitate their diffusion across the complex, lipid-rich cell wall of Mycobacterium tuberculosis. nih.govnih.gov This is a key principle behind the development of many isoniazid conjugates.

Potential for Dual-Action or Targeted Release: The pyruvate linker can be designed to be cleaved under specific conditions within the mycobacterium, releasing the active isoniazid. In some designs, the linker itself or another attached molecule could have its own biological activity, leading to a synergistic effect. nih.govresearchgate.net

The formation of the isoniazid-pyruvic acid hydrazone is a reversible reaction, and it is hypothesized that under the physiological conditions within the mycobacterium, the conjugate can hydrolyze to release isoniazid, which is then activated by KatG. nih.gov Therefore, these derivatives can be considered as prodrugs of a prodrug, designed to improve the delivery and bioavailability of the ultimate active agent.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Methods (HPLC-UV, HPLC-MS/MS) for Quantification in Research Matrices (e.g., cell lysates, animal tissues, growth media)

High-performance liquid chromatography (HPLC) is a cornerstone for the quantification of isoniazid (B1672263) in diverse research matrices. Methods are developed and validated to ensure reliability, accuracy, and precision, often following guidelines from regulatory bodies like the Food and Drug Administration (FDA).

HPLC with Ultraviolet (UV) Detection (HPLC-UV): This is a widely accessible and robust method for isoniazid quantification. The UV detection wavelength for isoniazid is typically set around 263 nm or 254 nm. Sample preparation often involves a protein precipitation step, for instance, using trichloroacetic acid, followed by derivatization to enhance chromatographic properties. For example, a validated HPLC-UV method for human plasma involved derivatization of isoniazid and analysis on a C8 column, achieving a limit of quantification (LOQ) of 0.89 μg/mL. Another method for analyzing isoniazid in cell lysates and culture medium involved TCA precipitation and HPLC on a C18 column, demonstrating the utility of this technique for in vitro research. nih.govrsc.org

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): For higher sensitivity and selectivity, especially in complex matrices like animal tissues and cell lysates, HPLC coupled with tandem mass spectrometry is the method of choice. This technique allows for the precise measurement of isoniazid even at very low concentrations. A rapid and selective HPLC-MS/MS method was developed for the simultaneous determination of isoniazid and other drugs in mouse tissues and plasma. drugbank.com This method utilized a protein precipitation procedure for sample extraction and achieved a lower limit of quantification (LLOQ) for isoniazid of 0.11 μg/g in tissues and 18.1 ng/mL in plasma. drugbank.com Such methods are crucial for detailed pharmacokinetic studies in animal models. The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net

The validation of these chromatographic methods typically includes assessment of linearity, precision, accuracy, recovery, and stability to ensure the data generated is reliable for research applications. rsc.orgnih.gov

| Technique | Matrix | Sample Preparation | Chromatographic Column | Limit of Quantification (LOQ) | Key Findings/Application |

|---|---|---|---|---|---|

| HPLC-UV | Human Plasma | Protein precipitation and derivatization | C8 (250 × 4.6 mm, 5 µm) | 0.89 μg/mL | Suitable for pharmacokinetic studies. rsc.org |

| HPLC-UV | Pharmaceutical Dosage Form | Dilution with mobile phase | C18 (250 × 4.6 mm, 5 µm) | 0.19 μg/mL | Method validated for linearity, accuracy, and precision for quality control. ijpsjournal.com |

| HPLC | Cell Lysates / Culture Medium | Trichloroacetic acid (TCA) precipitation | C18 Column | Not specified | Used to determine intracellular and extracellular drug concentrations. nih.gov |

| HPLC-MS/MS | Mouse Tissues (Lung, Liver, etc.) | Protein precipitation with methanol | C4 Column (250mm x 4.6mm, 5.0µm) | 0.11 μg/g | Successful application for tissue distribution studies in preclinical models. drugbank.com |

| HPLC-MS/MS | Human Plasma | Protein precipitation | Reversed-phase C18 | Not specified | Quantification of isoniazid and four primary metabolites for pharmacokinetic profiling. nih.govresearchgate.net |

Mass Spectrometry-Based Techniques for Metabolite Identification and Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying and profiling the metabolites of isoniazid. Understanding the metabolic fate of isoniazid is crucial as some metabolites are linked to its therapeutic effect and toxicity.

The primary metabolic pathway for isoniazid is acetylation, which is mediated by the N-acetyltransferase 2 (NAT2) enzyme. farmaciajournal.com LC-MS/MS methods have been developed to simultaneously quantify isoniazid and its main metabolites in biological fluids like plasma and urine. nih.govresearchgate.net The major metabolites that are typically profiled include:

Acetylisoniazid (B140540): The primary product of NAT2-mediated acetylation.

Isonicotinic acid: Formed by the hydrolysis of isoniazid or acetylisoniazid.

Hydrazine (B178648): A metabolite resulting from the hydrolysis of isoniazid.

Acetylhydrazine: Formed from the hydrolysis of acetylisoniazid.

For some reactive metabolites like hydrazine and acetylhydrazine, a derivatization step using reagents such as p-tolualdehyde may be employed before LC-MS/MS analysis to improve their chromatographic separation and detection. nih.govresearchgate.net These metabolite profiling studies are vital for investigating the relationship between drug metabolism, patient genotype (e.g., fast vs. slow acetylators), and clinical outcomes. nih.govresearchgate.net

| Metabolite Name | Abbreviation | Precursor Compound | Analytical Technique for Identification/Quantification |

|---|---|---|---|

| Acetylisoniazid | AcINH | Isoniazid | LC-MS/MS nih.govresearchgate.net |

| Isonicotinic acid | INA | Isoniazid, Acetylisoniazid | LC-MS/MS nih.govresearchgate.net |

| Hydrazine | HZ | Isoniazid | LC-MS/MS (with derivatization) nih.govresearchgate.net |

| Acetylhydrazine | AcHZ | Acetylisoniazid | LC-MS/MS (with derivatization) nih.govresearchgate.net |

Spectroscopic Techniques for In Situ Monitoring of Compound Interactions

Spectroscopic techniques offer powerful means to monitor the interactions of compounds with biological macromolecules in real-time, providing insights into binding mechanisms and affinities.

Fluorescence Spectroscopy: This technique can be used to study the binding of isoniazid and its derivatives to proteins. For instance, the interaction between isoniazid derivatives and human serum albumin (HSA) has been investigated by monitoring the intrinsic fluorescence of tryptophan residues in the protein. nih.gov Quenching of the tryptophan fluorescence upon addition of the compound indicates binding, and analysis of the quenching data can provide binding constants. nih.gov Similarly, the binding characteristics of isoniazid with the enzyme copper-zinc superoxide (B77818) dismutase have been studied using fluorescence spectroscopy, which revealed a static quenching mechanism.